Methyl 3-amino-6-iodopyrazine-2-carboxylate
Overview
Description
Methyl 3-amino-6-iodopyrazine-2-carboxylate (MIPC) is an organic compound that has recently been gaining attention due to its potential applications in a variety of scientific research fields. MIPC is a unique molecule in its class due to its high reactivity and stability, which makes it an ideal candidate for a variety of laboratory experiments.
Scientific Research Applications
Aminocarbonylation of Iodo-Heteroaromatics :
- Palladium-catalyzed aminocarbonylation of iodopyrazine, including Methyl 3-amino-6-iodopyrazine-2-carboxylate, is used to synthesize N-substituted nicotinamides and 3-pyridyl-glyoxylamides, potentially significant in biological applications (Takács et al., 2007).
Synthesis of Pyrazinone Derivatives :
- Methyl 3-amino-2-pyrazinecarboxylate is a key intermediate in synthesizing 3-aroylaminopyrazin-2-carboxylates, which can be converted into various useful pyrazinone derivatives (Wamhoff & Kroth, 1994).
Pteridine Synthesis :
- 3-Aminopyrazine-2-carboxamide, closely related to this compound, is utilized in the synthesis of 3,4-dihydropteridines and subsequent oxidation to pteridines (Albert & Ohta, 1970).
Synthesis of Pyrazine C-Nucleosides :
- This compound is involved in the first synthesis of 2′-deoxy pyrazine C-nucleosides, demonstrating the utility of a convergent approach for synthesizing pyrazine C-nucleosides (Walker et al., 1997).
Synthesis of Guanine Analogue :
- The compound is used in the synthesis of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a guanine analogue, though this derivative did not show the expected antiviral activity (Ehler et al., 1977).
Electrocatalytic Carboxylation Studies :
- 2-Amino-5-bromopyridine's electrocatalytic carboxylation with CO2 in an ionic liquid to form 6-aminonicotinic acid indicates the potential for similar reactions with related compounds like this compound (Feng et al., 2010).
Safety and Hazards
Methyl 3-amino-6-iodopyrazine-2-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 3-amino-6-iodopyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLARAKNPMCCKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454772 | |
Record name | Methyl 3-amino-6-iodopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1458-16-8 | |
Record name | Methyl 3-amino-6-iodopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 3-amino-6-iodopyrazine-2-carboxylate in the synthesis of pyrazine C-nucleosides?
A1: this compound serves as a crucial starting material in the synthesis of a novel pyrazine C-nucleoside, Methyl 3-amino-6-(2-deoxy-β-D-ribofuranosyl)pyrazine-2-carboxylate []. This compound undergoes a palladium-catalyzed cross-coupling reaction with 1,4-anhydro-3,5-O-bis[(tert-butyl)dimethylsilyl]-2-deoxy-D-erythro-pent-1-enitol, followed by deprotection and stereospecific reduction, ultimately yielding the desired C-nucleoside. This synthetic strategy highlights the compound's utility as a building block for accessing novel pyrazine C-nucleoside analogs with potential biological activity.
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